molecular formula C8H14ClF2NO2 B6256418 methyl 2-(3,3-difluoropiperidin-4-yl)acetate hydrochloride CAS No. 1334417-65-0

methyl 2-(3,3-difluoropiperidin-4-yl)acetate hydrochloride

Cat. No.: B6256418
CAS No.: 1334417-65-0
M. Wt: 229.7
InChI Key:
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Preparation Methods

The synthesis of methyl 2-(3,3-difluoropiperidin-4-yl)acetate hydrochloride involves several steps. One common method includes the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . The process typically involves the removal of the metalation group, dehydroxylation, and pyridine reduction in a single step . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Methyl 2-(3,3-difluoropiperidin-4-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be used in studies involving piperidine derivatives and their biological activities.

    Medicine: Piperidine derivatives are known for their pharmacological properties, and this compound may be explored for potential therapeutic applications.

    Industry: It can be used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of methyl 2-(3,3-difluoropiperidin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives often interact with neurotransmitter receptors and enzymes, affecting various biological processes. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Methyl 2-(3,3-difluoropiperidin-4-yl)acetate hydrochloride can be compared with other piperidine derivatives, such as:

    Methyl 2-(3,3-difluoropiperidin-4-yl)acetate: Similar in structure but without the hydrochloride group.

    Piperidine: The parent compound, a six-membered heterocycle with one nitrogen atom.

    Piperidinone: A ketone derivative of piperidine.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride group, which may influence its chemical reactivity and biological activity .

Properties

CAS No.

1334417-65-0

Molecular Formula

C8H14ClF2NO2

Molecular Weight

229.7

Purity

95

Origin of Product

United States

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